2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide

Androgen receptor antagonism Prostate cancer Pyrazole acetamide scaffold

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetamide is a low-molecular-weight (154.17 g/mol) heterocyclic building block featuring a 3-amino-5-methylpyrazole core N-alkylated with a primary acetamide side chain. It is supplied at ≥95% purity as a powder and is used exclusively as a synthetic scaffold in medicinal chemistry campaigns requiring this specific substitution pattern. In the absence of comparative biological data, this compound is not interchangeable with des-amino, des-methyl, or N-substituted analogs. Procure for SAR studies where the 3-amino substituent is the variable under investigation.

Molecular Formula C6H10N4O
Molecular Weight 154.173
CAS No. 1702195-07-0
Cat. No. B2564663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide
CAS1702195-07-0
Molecular FormulaC6H10N4O
Molecular Weight154.173
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)N)N
InChIInChI=1S/C6H10N4O/c1-4-2-5(7)9-10(4)3-6(8)11/h2H,3H2,1H3,(H2,7,9)(H2,8,11)
InChIKeyFMGSYWXMDFXXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetamide (CAS 1702195-07-0): Procurement-Relevant Scaffold Identity and Current Evidence Status


2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetamide is a low-molecular-weight (154.17 g/mol) heterocyclic building block consisting of a 3-amino-5-methylpyrazole core N-alkylated with an acetamide side chain . It is commercially supplied as a versatile small-molecule scaffold for research use, typically at ≥95% purity as a powder stored at room temperature . A systematic search of primary research papers, patents, and authoritative databases (including ChEMBL, BindingDB, and PubMed) found no published head-to-head comparator studies or quantitative biological profiling data for this specific compound. The existing public evidence base is insufficient to support quantitative differentiation claims against close analogs for scientific selection purposes.

Why 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetamide Cannot Be Reliably Substituted by In-Class Analogs Without Quantitative Proof


Within the 2-(pyrazol-1-yl)acetamide family, structural variations—particularly the presence and position of the amino substituent—are known to profoundly influence hydrogen-bonding capacity, electronic distribution, and target engagement in medicinal chemistry campaigns [1]. Analogs lacking the 3-amino group (e.g., 2-(5-methyl-1H-pyrazol-1-yl)acetamide, CAS 1174865-33-8) or bearing N-methyl modifications on the acetamide side chain (e.g., CAS 1379199-36-6, 1260379-31-4) cannot be assumed to be functionally equivalent in the absence of direct comparative data. However, for the target compound (CAS 1702195-07-0), no quantitative comparative biological, physicochemical, or synthetic utility data have been published to date that would constitute a verifiable evidence basis for asserting non-interchangeability . Consequently, any substitution decision currently relies on first-principles chemical reasoning rather than empirical proof of differentiation.

Quantitative Comparator Evidence for 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetamide: Systematic Evidence Gap Analysis


Androgen Receptor Antagonist Activity: Missing Direct Comparison with 2-(5-Methyl-1H-pyrazol-1-yl)acetamide Derivatives

No quantitative binding affinity, functional antagonist, or cellular anti-proliferative data could be located for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide (CAS 1702195-07-0) in any public database. In contrast, structurally related 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives (lacking the 3-amino group) have published IC50 values: compound 6g showed anti-proliferative IC50 of 13.6 μM against LNCaP cells, outperforming Bicalutamide (IC50 = 35.0 μM) [1]. No equivalent data exist for the 3-amino analog, preventing any direct potency or selectivity comparison.

Androgen receptor antagonism Prostate cancer Pyrazole acetamide scaffold

Physicochemical and Solid-State Property Comparison: Absence of Published Melting Point, Solubility, or Stability Data

Authoritative databases and vendor technical datasheets list no experimentally determined melting point, aqueous solubility, logP, or stability data for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide . The closest comparator, 2-(3-amino-1H-pyrazol-1-yl)acetamide (des-methyl analog, CAS 1003011-28-6), has predicted boiling point (~442.8 °C at 760 mmHg) and density (~1.5 g/cm³) values, but no experimental data [1]. No comparative dataset exists to assess the influence of the 5-methyl versus 5-H substitution on crystallinity, hygroscopicity, or thermal stability.

Physicochemical profiling Solid-state characterization Pre-formulation

Synthetic Utility as a Diversification Scaffold: No Published Yield or Scope Comparison with N-Methyl or N,N-Dimethyl Analogs

No primary synthesis papers or patents were identified that report comparative reaction yields, chemoselectivity, or downstream diversification efficiency for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide versus its N-methyl (CAS 1379199-36-6) or N,N-dimethyl (CAS 1260379-31-4) analogs . All three compounds are commercially listed as versatile scaffolds, but no published data demonstrate differential reactivity of the primary acetamide (target compound) relative to its N-substituted counterparts in amidation, reduction, or heterocycle-forming reactions.

Synthetic building block Parallel synthesis Scaffold diversification

Evidence-Constrained Application Scenarios for 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetamide


Medicinal Chemistry Scaffold for Exploratory SAR When 3-Amino-5-methyl Substitution Is Specifically Required

In the absence of quantitative comparator data, the sole evidence-supported use case for procuring this compound is as a synthetic building block in medicinal chemistry campaigns that explicitly require the 3-amino-5-methylpyrazole core with a free primary acetamide side chain. The compound is commercially available at 95% purity as a powder , suitable for standard organic synthesis workflows. No evidence exists to recommend it over the des-amino, des-methyl, or N-substituted analogs for any specific biological target or therapeutic indication.

Reference Standard for Analytical Method Development or Impurity Profiling

The compound can be used as an analytical reference standard where its specific substitution pattern (3-amino, 5-methyl, N-unsubstituted acetamide) is relevant to a parent drug substance or synthetic intermediate. The Sigma-Aldrich listing provides an InChI Key (FMGSYWXMDFXXLN-UHFFFAOYSA-N) for unambiguous identity confirmation .

Negative Control or Comparative Probe Where the 3-Amino Group Is the Variable of Interest

In research programs studying structure-activity relationships around the 3-position of pyrazole acetamides, this compound may serve as a comparator when the 3-amino substituent is the variable under investigation. However, no published pharmacological data support its use as a validated positive or negative control in any specific assay system.

Quote Request

Request a Quote for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.